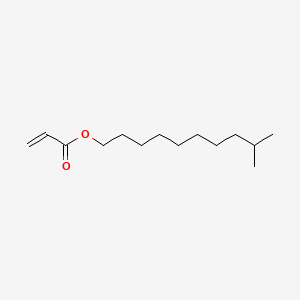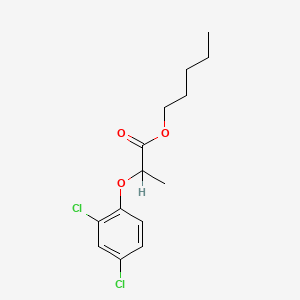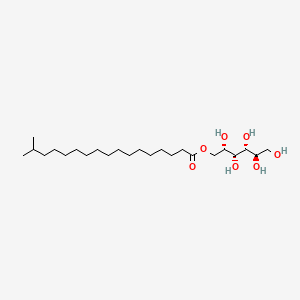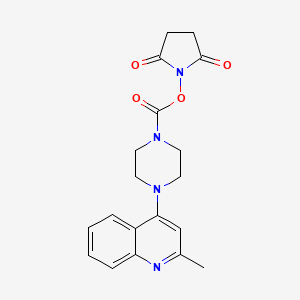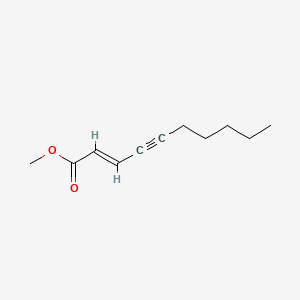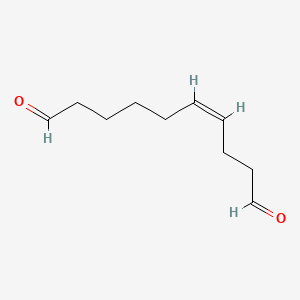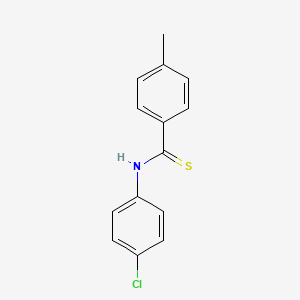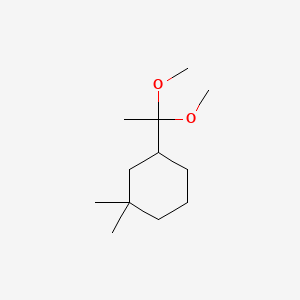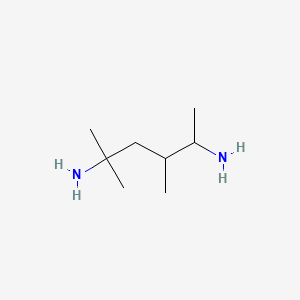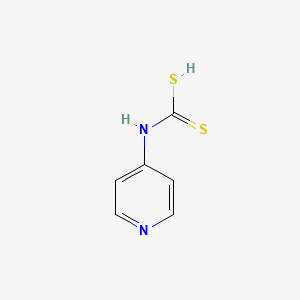
4-Pyridyldithiocarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridyldithiocarbamic acid is a chemical compound with the molecular formula C6H6N2S2 and a molecular weight of 170.25 g/mol It is known for its unique structure, which includes a pyridine ring attached to a dithiocarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridyldithiocarbamic acid typically involves the reaction of pyridine derivatives with carbon disulfide and amines. One common method is the reaction of pyridine-4-amine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Pyridyldithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dithiocarbamate group under mild conditions.
Major Products: The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Pyridyldithiocarbamic acid involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteins and enzymes, leading to various biological effects. The compound can also interact with cellular thiols, affecting redox balance and cellular signaling pathways .
Comparación Con Compuestos Similares
Pyridine-4-carboxylic acid: Similar in structure but lacks the dithiocarbamate group.
Pyrrolidine dithiocarbamate: Contains a pyrrolidine ring instead of a pyridine ring but shares the dithiocarbamate functionality.
Uniqueness: 4-Pyridyldithiocarbamic acid is unique due to its combination of a pyridine ring and a dithiocarbamate group, which imparts distinct chemical and biological properties. This combination allows it to form stable metal complexes and interact with biological molecules in ways that similar compounds cannot .
Propiedades
Número CAS |
45810-08-0 |
|---|---|
Fórmula molecular |
C6H6N2S2 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
pyridin-4-ylcarbamodithioic acid |
InChI |
InChI=1S/C6H6N2S2/c9-6(10)8-5-1-3-7-4-2-5/h1-4H,(H2,7,8,9,10) |
Clave InChI |
FSUJNLGZJFPIBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1NC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


